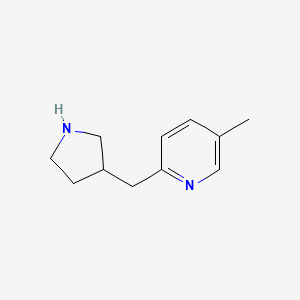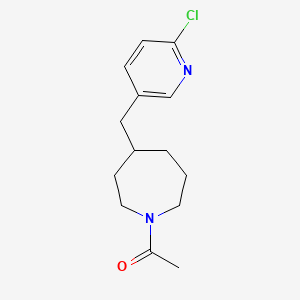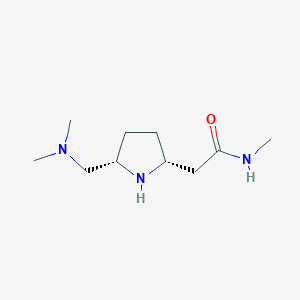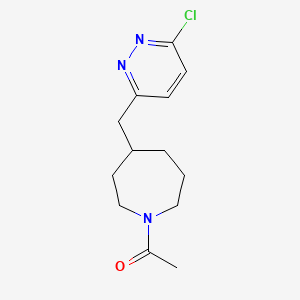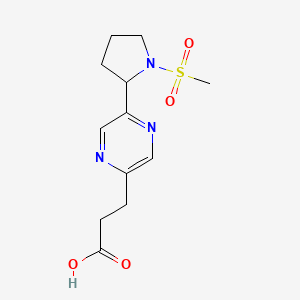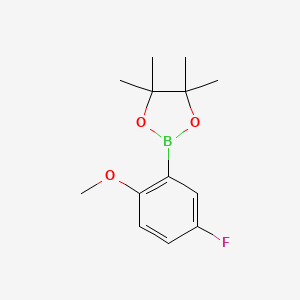
2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
“2-(5-Fluoro-2-methoxyphenyl)acetic acid” is a related compound with the empirical formula C9H9FO3 and a molecular weight of 184.16 . It is usually available as a solid .
Molecular Structure Analysis
The molecular structure of “2-(5-Fluoro-2-methoxyphenyl)acetic acid” can be represented by the SMILES string O=C(O)CC1=CC(F)=CC=C1OC .
Physical And Chemical Properties Analysis
“2-(5-Fluoro-2-methoxyphenyl)acetic acid” is a solid . “5-Fluoro-2-methoxyphenylboronic acid” has a melting point of 194-196 °C .
Applications De Recherche Scientifique
Synthesis and Chemical Analysis
- Synthesis of Ortho-modified Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives: Describes the synthesis of similar dioxaborolane compounds and their activity against serine proteases including thrombin (Spencer et al., 2002).
- Structural and Conformational Analyses: Discusses the synthesis and crystal structure of related boric acid ester intermediates, with structural confirmation using various spectroscopic methods and X-ray diffraction (Huang et al., 2021).
Material Science and Polymer Synthesis
- Precision Synthesis of Poly(3-hexylthiophene): Investigates the use of a similar dioxaborolane compound in the polymerization of monomers to yield polymers with narrow molecular weight distribution, indicating potential use in material science (Yokozawa et al., 2011).
- Development of Boronate-Based Fluorescence Probes: Utilizes similar boronate esters for the synthesis of fluorescence probes, highlighting potential applications in biochemical and medical research (Lampard et al., 2018).
Biomedical Applications
- Synthesis of Pinacolylboronate-Substituted Stilbenes: Discusses the synthesis of novel dioxaborolane derivatives, highlighting their potential as intermediates for therapeutic agents for neurodegenerative diseases (Das et al., 2015).
- Design and Synthesis for Lipogenic Inhibitors: A study on the synthesis of boron-containing stilbene derivatives, including their potential application as lipid-lowering drugs (Das et al., 2011).
Advanced Material Development
- Enhanced Brightness Emission-Tuned Nanoparticles: Examines the use of related boronate compounds in the synthesis of nanoparticles for potential applications in advanced materials and display technologies (Fischer et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(15)6-7-11(10)16-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSNSSDHOJSZKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



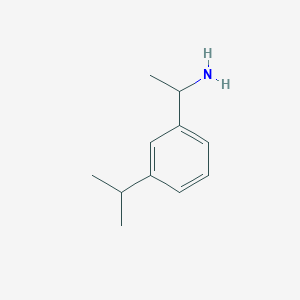
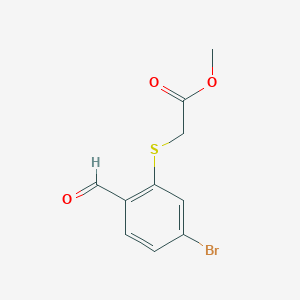
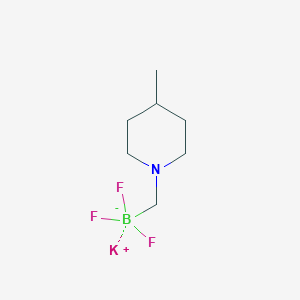
![N-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1401185.png)
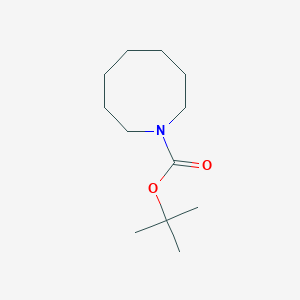
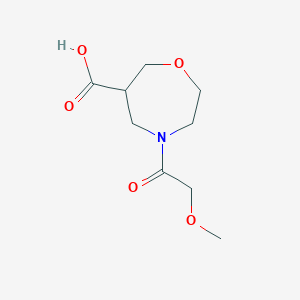
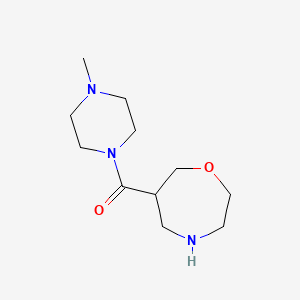
![3-[5-(1-Methanesulfonyl-piperidin-3-yl)-pyrazin-2-yl]-propionic acid](/img/structure/B1401190.png)
![3-[2-(1-Methanesulfonyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid](/img/structure/B1401191.png)
